molecular formula C20H16ClNO5 B6508679 (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 622794-56-3

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B6508679
CAS No.: 622794-56-3
M. Wt: 385.8 g/mol
InChI Key: VKCKQOLKJFSPPC-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a chlorobenzylidene group, a dihydrobenzofuran ring, and a morpholine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced via a condensation reaction between the benzofuran derivative and 3-chlorobenzaldehyde under basic conditions.

    Formation of the Morpholine Carboxylate Moiety: The final step involves the reaction of the intermediate compound with morpholine-4-carboxylic acid or its derivatives to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in various therapeutic areas.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate: shares structural similarities with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine carboxylate moiety, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO5/c21-14-3-1-2-13(10-14)11-18-19(23)16-5-4-15(12-17(16)27-18)26-20(24)22-6-8-25-9-7-22/h1-5,10-12H,6-9H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCKQOLKJFSPPC-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Cl)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.